molecular formula C16H18ClFN4 B12239724 4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine

Cat. No.: B12239724
M. Wt: 320.79 g/mol
InChI Key: RNGSIXBZMXKPTL-UHFFFAOYSA-N
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Description

4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorophenylmethyl group and a 5-methylpyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The reaction between 2-chloro-6-fluorobenzyl chloride and piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile.

    Coupling with Pyrimidine: The piperazine intermediate is then reacted with 5-methylpyrimidine-4-carboxylic acid or its derivatives under conditions that facilitate nucleophilic substitution, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogens.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Receptors: The compound may bind to specific receptors, such as serotonin or dopamine receptors, modulating their activity.

    Inhibition of Enzymes: It may inhibit enzymes involved in key biological processes, such as cyclooxygenase or phosphodiesterase.

    Modulation of Signaling Pathways: The compound can influence signaling pathways, including those related to inflammation and cell proliferation.

Comparison with Similar Compounds

4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine can be compared with other similar compounds, such as:

    4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine: Similar structure but with a fluorine atom instead of chlorine, leading to different pharmacological properties.

    4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-ethylpyrimidine: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical reactivity and biological activity.

    4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-5-methyl-1,3,5-triazine: Similar structure but with a triazine ring instead of a pyrimidine ring, leading to different interactions with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting biological activities.

Properties

Molecular Formula

C16H18ClFN4

Molecular Weight

320.79 g/mol

IUPAC Name

4-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-5-methylpyrimidine

InChI

InChI=1S/C16H18ClFN4/c1-12-9-19-11-20-16(12)22-7-5-21(6-8-22)10-13-14(17)3-2-4-15(13)18/h2-4,9,11H,5-8,10H2,1H3

InChI Key

RNGSIXBZMXKPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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